

Application Notes and Protocols: UPGL00004 in Glutamine Metabolism Research

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Compound of Interest

Compound Name: UPGL00004

Cat. No.: B15577398

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Introduction

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell glutamine metabolism.[1][2][3][4][5] Altered glucose metabolism in cancer, often referred to as the "Warburg effect," leads to an increased reliance on glutamine to support anabolic processes and maintain cellular redox homeostasis.[2] GAC catalyzes the conversion of glutamine to glutamate, the initial and rate-limiting step in glutaminolysis.[6] Consequently, inhibiting GAC presents a promising therapeutic strategy to target the metabolic vulnerability of various cancers. **UPGL00004** has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in triple-negative breast cancer, and has shown efficacy in preclinical in vivo models, especially in combination with other therapeutic agents.[1][2] These application notes provide a comprehensive overview of **UPGL00004**, including its mechanism of action, quantitative data, and detailed protocols for its use in glutamine metabolism research.

Quantitative Data

The following tables summarize the key quantitative data for **UPGL00004**, facilitating comparison and experimental design.

Table 1: In Vitro Inhibitory Activity of **UPGL00004**

Target	Assay Condition	IC50 (nM)	Kd (nM)	Reference
Glutaminase C (GAC)	Recombinant human GAC, phosphate-stimulated	29	27	[1][3][4]
MDA-MB-231 (Triple-Negative Breast Cancer)	Cell Proliferation Assay	70	-	[1][2]
HS578T (Triple-Negative Breast Cancer)	Cell Proliferation Assay	129	-	[1][2]
TSE (Triple-Negative Breast Cancer)	Cell Proliferation Assay	262	-	[2]

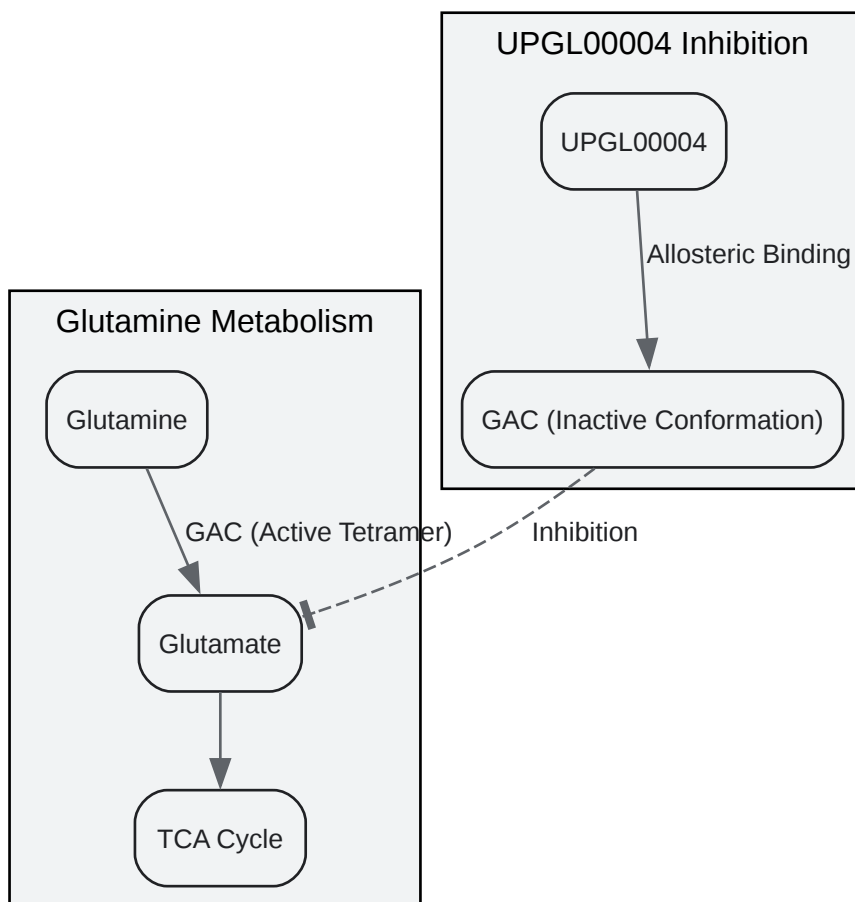
Table 2: In Vivo Efficacy of **UPGL00004** in Combination with Bevacizumab

Cancer Model	Treatment	Dosing Schedule	Outcome	Reference
Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX)	UPGL00004 (1 mg/kg) + Bevacizumab (2.5 mg/kg)	Intraperitoneal injection	Complete prevention of detectable tumor size increase	[1]

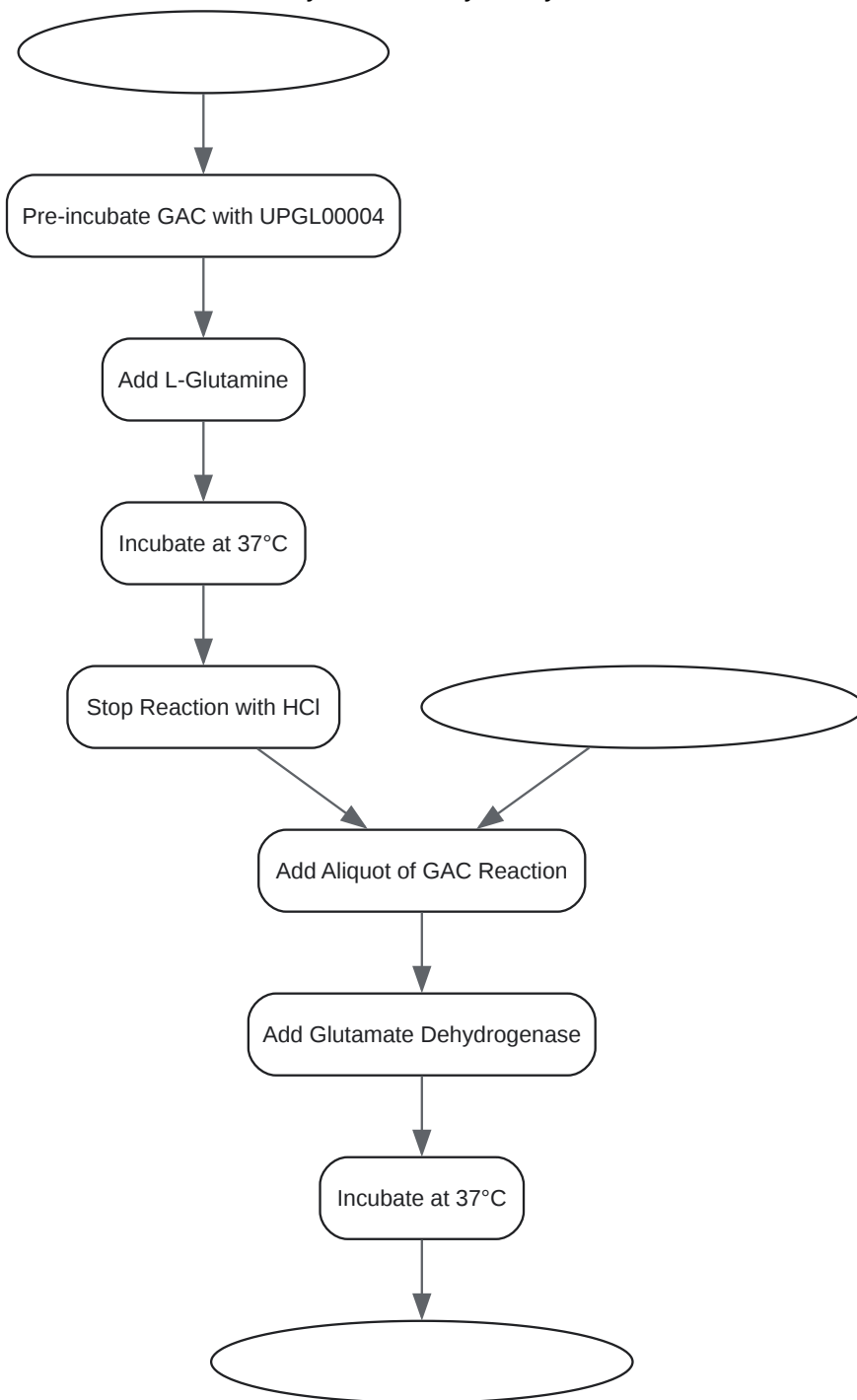
Mechanism of Action

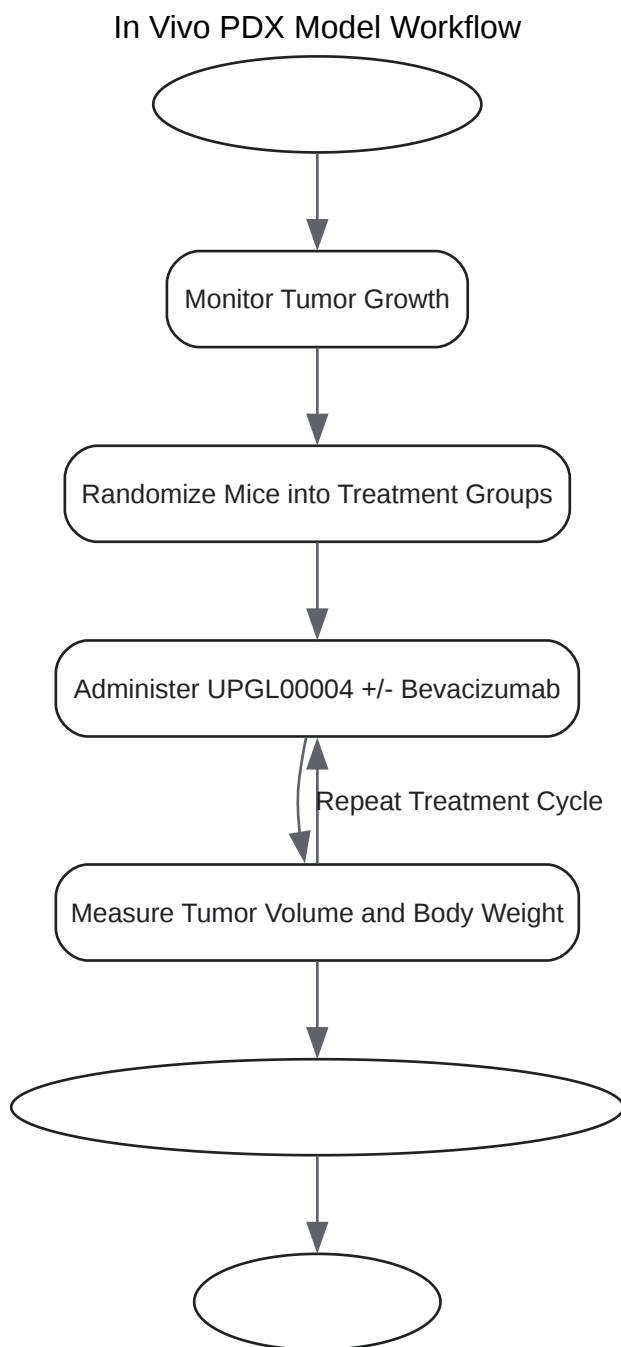
UPGL00004 functions as an allosteric inhibitor of GAC.[1][2][5] It binds to a site distinct from the active site, specifically at the dimer-dimer interface of the GAC tetramer.[6] This binding event stabilizes an inactive conformation of the enzyme, preventing the necessary conformational changes required for catalytic activity. X-ray crystallography studies have confirmed that **UPGL00004** occupies the same allosteric binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[1]

Mechanism of Action of UPGL00004 on Glutaminase C



GAC Enzymatic Activity Assay Workflow





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Phone: (601) 213-4426

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